molecular formula C20H19ClF3N5O4S B12132484 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12132484
M. Wt: 517.9 g/mol
InChI Key: FIBKPQWBFHAABP-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a chlorotrifluoromethylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the triazole ring.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 3-position of the triazole ring.

    Acetamide Formation: The final step involves the reaction of the triazole-sulfanyl derivative with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound can be utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases, as well as receptors involved in cell signaling.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide shares structural similarities with other triazole derivatives and trimethoxyphenyl-containing compounds.
  • Examples: Compounds such as 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide and 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide.

Uniqueness

    Structural Features: The presence of both the triazole ring and the trimethoxyphenyl group in the same molecule is relatively unique and contributes to its distinct biological activities.

    Biological Activity: The combination of these functional groups may result in enhanced potency and selectivity for certain biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19ClF3N5O4S

Molecular Weight

517.9 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19ClF3N5O4S/c1-31-14-6-10(7-15(32-2)17(14)33-3)18-27-28-19(29(18)25)34-9-16(30)26-13-8-11(20(22,23)24)4-5-12(13)21/h4-8H,9,25H2,1-3H3,(H,26,30)

InChI Key

FIBKPQWBFHAABP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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